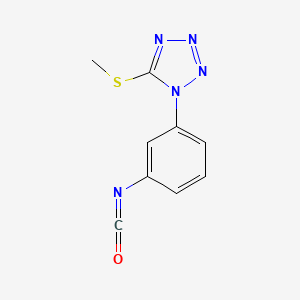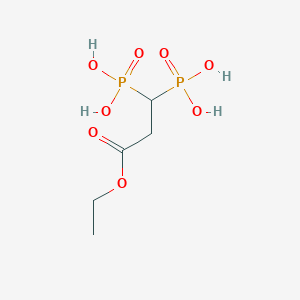
(3-Ethoxy-3-oxopropane-1,1-diyl)bis(phosphonic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethoxy-3-oxopropane-1,1-diyl)bis(phosphonic acid) is a chemical compound that belongs to the class of phosphonic acids It is characterized by the presence of two phosphonic acid groups attached to a central carbon atom, which is also bonded to an ethoxy group and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-3-oxopropane-1,1-diyl)bis(phosphonic acid) typically involves the reaction of ethyl acetoacetate with phosphorus trichloride and water. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and products. The reaction is typically carried out at a temperature range of 0-50°C.
Industrial Production Methods
On an industrial scale, the production of (3-Ethoxy-3-oxopropane-1,1-diyl)bis(phosphonic acid) can be achieved through a continuous process involving the same reactants and conditions as the laboratory synthesis. The use of continuous reactors allows for better control of reaction parameters and higher yields. Additionally, the purification of the final product can be achieved through techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Ethoxy-3-oxopropane-1,1-diyl)bis(phosphonic acid) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3-Ethoxy-3-oxopropane-1,1-diyl)bis(phosphonic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and a precursor for the synthesis of other phosphonic acid derivatives.
Medicine: It is investigated for its potential use in the treatment of bone diseases and as an anti-cancer agent.
Industry: The compound is used in water treatment, as a scale inhibitor, and in the formulation of detergents and cleaning agents.
Mécanisme D'action
The mechanism of action of (3-Ethoxy-3-oxopropane-1,1-diyl)bis(phosphonic acid) involves its ability to bind to metal ions and inhibit the activity of enzymes that require these ions as cofactors. The compound can chelate metal ions such as calcium, magnesium, and iron, thereby preventing their participation in enzymatic reactions. This property is particularly useful in the treatment of bone diseases, where the inhibition of bone resorption is desired.
Comparaison Avec Des Composés Similaires
Similar Compounds
Etidronic acid:
Phosphonic acid: The parent compound of the class of phosphonic acids, used in various chemical applications.
Aminomethylphosphonic acid: A derivative with applications in agriculture and industry.
Uniqueness
(3-Ethoxy-3-oxopropane-1,1-diyl)bis(phosphonic acid) is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of both an ethoxy group and a ketone group allows for a diverse range of chemical reactions and applications that are not possible with simpler phosphonic acids.
Propriétés
Numéro CAS |
110452-40-9 |
|---|---|
Formule moléculaire |
C5H12O8P2 |
Poids moléculaire |
262.09 g/mol |
Nom IUPAC |
(3-ethoxy-3-oxo-1-phosphonopropyl)phosphonic acid |
InChI |
InChI=1S/C5H12O8P2/c1-2-13-4(6)3-5(14(7,8)9)15(10,11)12/h5H,2-3H2,1H3,(H2,7,8,9)(H2,10,11,12) |
Clé InChI |
LSOKSHGKYYEPFK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(P(=O)(O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





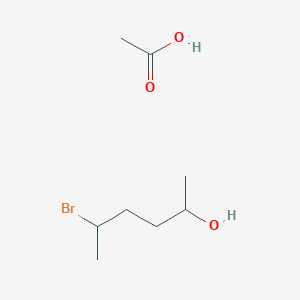
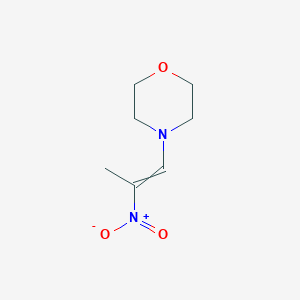
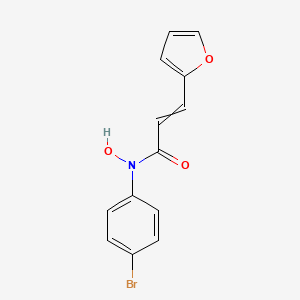
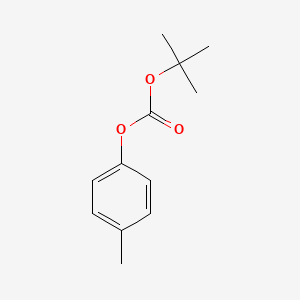
![(E)-2-chloro-3-[[[(ethoxy)carbonyl]methyl](methyl)amino]-2-propene nitrile](/img/structure/B14323269.png)
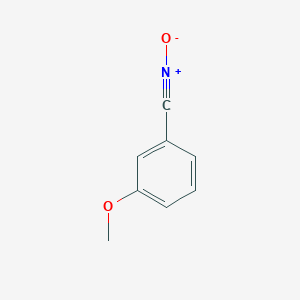
![2,2'-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride](/img/structure/B14323281.png)
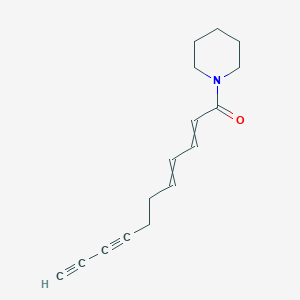
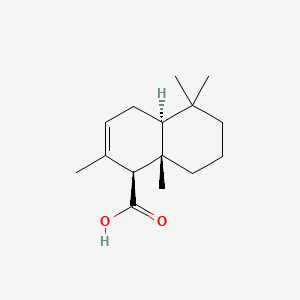
![Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]-](/img/structure/B14323317.png)
